![molecular formula C13H12N4O2 B1204217 8-Phenyltheophylline CAS No. 961-45-5](/img/structure/B1204217.png)
8-Phenyltheophylline
Overview
Description
8-Phenyltheophylline is a potent antagonist of P1-purinoceptors, exhibiting greater potency than theophylline in various preparations such as the guinea-pig left atrium, rabbit basilar artery, and guinea-pig ileum. This compound is notable for its ability to competitively antagonize the inhibitory effects of adenosine in these tissues, highlighting its potential as a powerful tool for the study of adenosine neuromodulation in the central nervous system (CNS) (Griffith et al., 1981); (Corradetti et al., 1984).
Synthesis Analysis
The synthesis of 8-phenyltheophylline and its derivatives involves a multi-step process starting from specific precursors. A notable method includes starting from 5, 7-dimethyl-2-phenyloxazolo[5, 4-d]pyrimidine-4,6(5H,7H)-dione and undergoing amination and subsequent reaction with thionyl chloride or phosphorus oxychloride to yield various 9-substituted 8-phenyltheophyllines (Nishigaki et al., 1980).
Molecular Structure Analysis
The molecular structure of 8-phenyltheophylline is characterized by the attachment of a phenyl group at the 8th position of the theophylline molecule. This structural modification significantly enhances its pharmacological activity compared to theophylline. The electron distribution and molecular geometry play crucial roles in its interaction with biological targets, contributing to its potent antagonistic effects on purinoceptors.
Chemical Reactions and Properties
8-Phenyltheophylline undergoes various chemical reactions, including hydrolysis and coordination to metals, indicating its reactive ambiphilic nature. Its bifunctional ambiphilic site facilitates rapid hydrolysis compared to bulkier triorganoboranes, leading to the formation of products with distinct chemical properties (Son et al., 2010).
Physical Properties Analysis
The physical properties of 8-phenyltheophylline, such as solubility, melting point, and stability, are influenced by its molecular structure. Its solubility in various solvents and stability under different conditions are critical for its application in pharmacological studies.
Chemical Properties Analysis
8-Phenyltheophylline's chemical properties, including its reactivity with adenosine receptors and inhibition of cyclic AMP hydrolysis, are central to its pharmacological effects. Its selective inhibition of cyclic nucleotide phosphodiesterase in certain tissues highlights its potential for targeted therapeutic applications (Nicholson & Wilke, 1989).
Scientific Research Applications
Enhancing Hippocampal Activity : 8-Phenyltheophylline was found to be more potent than theophylline in enhancing the responses of pyramidal cells in rat hippocampus slices. It is suggested as a powerful tool for studying adenosine neuromodulation in the central nervous system (Corradetti et al., 1984).
Potent P1-Purinoceptor Antagonist : This compound demonstrated greater potency than theophylline in antagonizing the inhibitory effects of adenosine in various preparations, suggesting its use as a potent P1-purinoceptor antagonist (Griffith et al., 1981).
Antagonist at A1 and A2 Adenosine Receptors : In studies on guinea-pig atria and aorta, 8-Phenyltheophylline acted as an apparently competitive antagonist of adenosine receptor-mediated effects, without significant selectivity for either A1 or A2 receptor sub-types (Collis et al., 1985).
Inhibitor of Cyclic AMP Hydrolysis : It was found to be a more effective inhibitor of cAMP breakdown in some tissues compared to theophylline, indicating its selective inhibitory action on cyclic nucleotide phosphodiesterase (Nicholson & Wilke, 1989).
Role in Myocardial Insulin Responsiveness : 8-Phenyltheophylline infusion was shown to inhibit insulin-stimulated myocardial glucose uptake in dogs, suggesting the requirement of adenosine-receptor-mediated activity for insulin to stimulate myocardial glucose uptake (Law et al., 1988).
Effect in Acute Renal Failure : Administered following glycerol injection, 8-Phenyltheophylline significantly improved biochemical and functional indices in acute renal failure but did not improve kidney morphology (Bowmer et al., 1988).
Diuretic and Saliuretic Effects : In studies on conscious rats, 8-Phenyltheophylline exhibited diuretic and saliuretic effects, indicating its action on adenosine receptors (Collis et al., 1991).
Coronary Vasodepressor Responses : Studies on dogs revealed that 8-Phenyltheophylline attenuates but does not abolish coronary vasodilatory responses to hypoxia, suggesting adenosine's contribution to hypoxia-induced vasodilation (Lee et al., 1992).
Metabolic and Cardiorespiratory Responses in Fetal Sheep : The infusion of 8-Phenyltheophylline into fetal sheep indicated that adenosine plays a role in the glycolytic and cardiovascular responses to hypoxia (Chau & Koos, 1999).
Effect on Splanchnic Hyperemia in Cirrhotic Rats : Administration to cirrhotic rats significantly decreased portal tributary blood flow and increased vascular resistance, suggesting a role for adenosine in splanchnic hyperemia (Lee et al., 1992).
properties
IUPAC Name |
1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMAVHETLRJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242119 | |
Record name | 1,3-Dimethyl-8-phenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyltheophylline | |
CAS RN |
961-45-5 | |
Record name | 8-Phenyltheophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=961-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Phenyltheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 961-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-8-phenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-PHENYLTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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